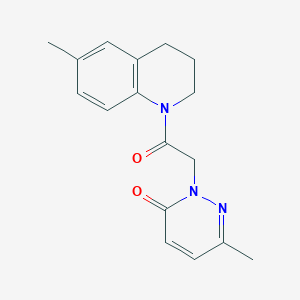
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic organic compound. The molecule is structurally characterized by a pyridazinone core substituted with a methyl group and an extended chain bearing a dihydroquinoline moiety. Compounds of this nature are often explored for their pharmacological potential.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions.
Step 1: : Nitration of the starting material to introduce the nitro group.
Step 2: : Reduction of the nitro group to an amine.
Step 3: : Cyclization to form the quinoline ring.
Step 4: : Alkylation to attach the pyridazinone moiety.
Industrial Production Methods
While specific industrial production methods can vary, these often include:
Bulk chemical synthesis: : Using automated and controlled environments to ensure high yield and purity.
Catalytic methods: : Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: : Forms quinoline N-oxide.
Reduction: : Can lead to various reduced derivatives.
Substitution: : Halogenation, nitration, sulfonation, and other functional group substitutions are possible.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Halogenating agents: : Bromine, chlorine.
Major Products
Quinoline derivatives, pyridazinone derivatives, and various substituted analogs depending on the specific reactions and conditions.
科学的研究の応用
In Chemistry
Used as intermediates in the synthesis of other complex organic molecules.
Employed in studying the reaction mechanisms of heterocyclic compounds.
In Biology and Medicine
Potential pharmaceutical applications due to its unique structure.
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
In Industry
Can serve as precursors for the production of dyes, agrochemicals, and polymers.
作用機序
The compound exhibits its effects through interactions with specific molecular targets:
Enzyme inhibition: : Inhibits enzymes like kinases and oxidoreductases.
Receptor binding: : Binds to specific receptors, altering cellular signaling pathways.
類似化合物との比較
Unique Features
The combination of a pyridazinone core with a dihydroquinoline moiety is relatively uncommon, offering unique pharmacological properties.
Similar Compounds
6-methyl-2-pyridazinone: : Lacks the dihydroquinoline moiety, affecting its activity profile.
3,4-dihydroquinolin-2-one: : Similar in structure but differs in functional group attachment and overall activity.
Each of these compounds shares structural features but differs in their specific biological and chemical properties, underscoring the uniqueness of 6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one.
生物活性
6-methyl-2-(2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS Number: 1235001-88-3) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O2 with a molecular weight of 297.35 g/mol. The compound features a pyridazine ring fused with a dihydroquinoline moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 1235001-88-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Specific synthetic routes can vary based on the desired yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydroquinoline possess activity against various bacterial strains, suggesting that the target compound may also exhibit similar effects.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, a study reported IC50 values for COX inhibition, showing that certain derivatives had better activity than standard anti-inflammatory drugs like diclofenac .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis.
- Cellular Interaction : The interaction with cellular membranes and subsequent effects on cell signaling pathways may also play a role in its biological activity.
Case Studies
Several case studies highlight the biological activities associated with compounds related to this compound:
- Study on COX Inhibition : A study evaluated the anti-inflammatory potential of various dihydroquinoline derivatives. It was found that specific substitutions on the quinoline ring enhanced COX inhibition significantly compared to controls .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with substantial inhibition at higher concentrations .
特性
IUPAC Name |
6-methyl-2-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-7-15-14(10-12)4-3-9-19(15)17(22)11-20-16(21)8-6-13(2)18-20/h5-8,10H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSXLWPYTZVBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C(=O)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














